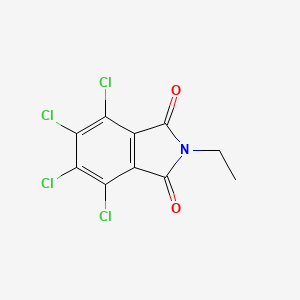
4,5,6,7-Tetrachloro-2-ethyl-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3,4,5,6-tetrachlorophthalimide is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of tetrachlorophthalimides, which are derivatives of phthalimide with four chlorine atoms attached to the benzene ring. This compound is of interest due to its potential use as an intermediate in organic synthesis and its biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Ethyl-3,4,5,6-tetrachlorophthalimide can be synthesized through a series of chemical reactions involving the starting material 3,4,5,6-tetrachlorophthalic anhydride. One common method involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with ethylamine in the presence of a suitable solvent such as toluene. The reaction typically proceeds under reflux conditions, resulting in the formation of N-Ethyl-3,4,5,6-tetrachlorophthalimide .
Industrial Production Methods
Industrial production of N-Ethyl-3,4,5,6-tetrachlorophthalimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3,4,5,6-tetrachlorophthalimide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, reduced forms of the compound, and oxidized products such as carboxylic acids .
Aplicaciones Científicas De Investigación
N-Ethyl-3,4,5,6-tetrachlorophthalimide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Ethyl-3,4,5,6-tetrachlorophthalimide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. By inhibiting this enzyme, the compound can potentially reduce the absorption of dietary carbohydrates, making it useful in the treatment of conditions like diabetes and obesity . Additionally, its interaction with viral proteins suggests potential antiviral applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenyl-3,4,5,6-tetrachlorophthalimide
- N-(4-Phenylbutyl)-3,4,5,6-tetrachlorophthalimide
- 3,4,5,6-Tetrachlorophthalimide
Uniqueness
N-Ethyl-3,4,5,6-tetrachlorophthalimide is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
46785-28-8 |
|---|---|
Fórmula molecular |
C10H5Cl4NO2 |
Peso molecular |
313.0 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H5Cl4NO2/c1-2-15-9(16)3-4(10(15)17)6(12)8(14)7(13)5(3)11/h2H2,1H3 |
Clave InChI |
DTSUYDPYXWBPIG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



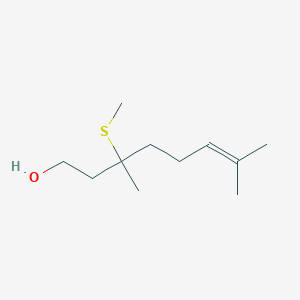
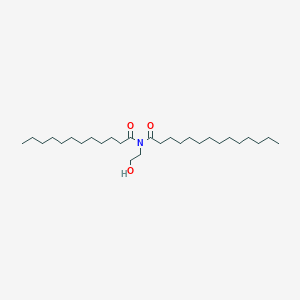
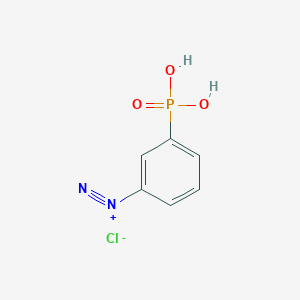
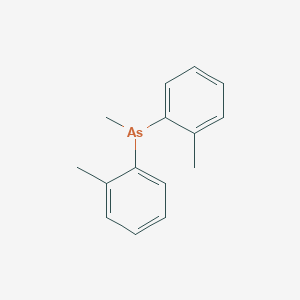

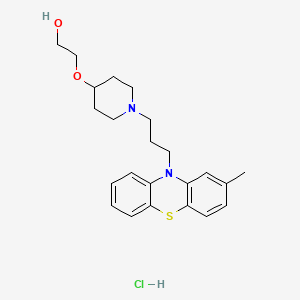

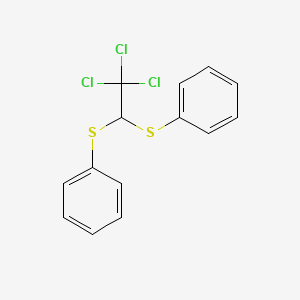
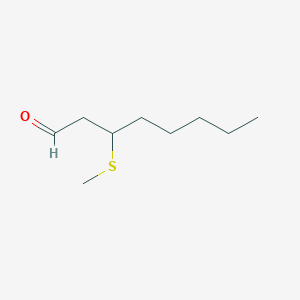

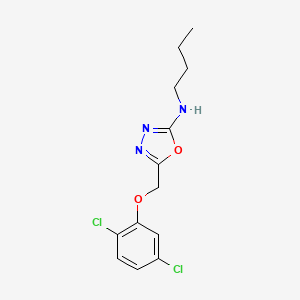

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)
